![molecular formula C15H12INO B1466644 (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone CAS No. 1283764-23-7](/img/structure/B1466644.png)
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
Overview
Description
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone, also known as DIPM, is an organic compound with a wide range of potential applications in scientific research. It is a synthetic compound, composed of two isoindoles, an iodine atom, and a methano group. DIPM has been studied extensively in recent years, and has been found to have a number of unique properties, including its ability to act as a fluorescent dye, its low cost, and its low toxicity.
Scientific Research Applications
Pharmaceutical Research: Anti-Inflammatory Agents
The structure of “(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone” shares similarity with compounds that have shown potential as anti-inflammatory agents. For instance, derivatives of isoindoline, such as thalidomide, have been studied for their immunomodulatory and anti-inflammatory properties . The iodine substitution on the phenyl ring could potentially enhance the compound’s biological activity, making it a candidate for further study in the development of new anti-inflammatory drugs.
Biochemistry: Protein Interaction Studies
Isoindoline compounds have been used to study protein interactions. The specific binding of such molecules to proteins like serum albumin has been documented using spectroscopic methods and molecular docking studies . This compound could be used to investigate the binding affinity and interaction mechanisms with other proteins, which is crucial for drug design.
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-14-7-5-11(6-8-14)15(18)17-9-12-3-1-2-4-13(12)10-17/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCRJLBFMKTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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